molecular formula C9H12ClN B095525 3-(3-Chlorophenyl)propan-1-amine CAS No. 18655-49-7

3-(3-Chlorophenyl)propan-1-amine

Cat. No. B095525
CAS RN: 18655-49-7
M. Wt: 169.65 g/mol
InChI Key: DWCPCBZNAUDRIX-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)propan-1-amine is a chemical compound that is part of a broader class of organic compounds containing an amine group attached to a propane chain which is further substituted with a chlorophenyl group. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of 3-(3-Chlorophenyl)propan-1-amine.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of chlorophenyl derivatives with amines or the reduction of corresponding Schiff bases. For instance, the synthesis of a related compound, 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one, was achieved through Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . Similarly, the synthesis of N3O3 amine phenols involved the reduction of Schiff bases derived from the condensation reactions of triaminopropane with salicylaldehydes . These methods could potentially be adapted for the synthesis of 3-(3-Chlorophenyl)propan-1-amine.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(3-Chlorophenyl)propan-1-amine has been studied using various spectroscopic methods and theoretical calculations. For example, the crystal structure of a related compound was determined by X-ray crystallography, and its molecular geometry and vibrational analysis were carried out using density functional theory (DFT) . These techniques could be applied to determine the molecular structure of 3-(3-Chlorophenyl)propan-1-amine.

Chemical Reactions Analysis

The reactivity of chlorophenyl compounds with amines has been explored in several studies. For instance, the reaction of 3-chloro-1-(2,4,6-trimethylphenyl)propan-2-one with various primary amines in aqueous potassium hydroxide yielded N-substituted 3-(2,4,6-trimethylphenyl)propionamides . Additionally, the kinetics and mechanisms of reactions involving chlorophenyl thionocarbonates with alicyclic amines were studied, providing insights into the reactivity of chlorophenyl compounds . These findings can inform the expected chemical behavior of 3-(3-Chlorophenyl)propan-1-amine in reactions with amines and other nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 3-(3-Chlorophenyl)propan-1-amine can be inferred from spectroscopic data and quantum chemical studies. For example, the vibrational wavenumbers and NMR chemical shift values of a related compound were in good agreement with experimental data, and its stability was analyzed using natural bond orbital analysis . The physical properties such as melting points, solubility, and crystallinity can be determined experimentally, while chemical properties like acidity, basicity, and reactivity can be predicted based on the molecular structure and substituent effects.

Scientific Research Applications

  • Synthesis and Characterization of Ligands and Complexes :

    • Hexadentate N3O3 amine phenols, including those related to 3-(3-Chlorophenyl)propan-1-amine, have been synthesized and characterized. These compounds are important for their potential applications in coordination chemistry and catalysis (Liu, Wong, Rettig, & Orvig, 1993).
  • Antibacterial and Antioxidant Properties :

    • Compounds related to 3-(3-Chlorophenyl)propan-1-amine have demonstrated significant antibacterial activity. For instance, amine oxalates derived from this compound showed high antibacterial efficacy, although they were less effective as antioxidants (Arutyunyan et al., 2012).
  • Pharmaceutical Applications :

    • Various analogs of 3-(3-Chlorophenyl)propan-1-amine have been synthesized and evaluated as potential antidepressant agents. These compounds were found to be effective in animal models of depression, with some showing lower side effects compared to traditional antidepressants (Clark et al., 1979).
  • Corrosion Inhibition in Materials Science :

    • Tertiary amines derived from 1,3-di-amino-propan-2-ol, which is structurally similar to 3-(3-Chlorophenyl)propan-1-amine, have shown promise as corrosion inhibitors for carbon steel. These compounds form protective layers on the metal surface, significantly reducing corrosion rates (Gao, Liang, & Wang, 2007).
  • Synthesis of Novel Compounds for Various Applications :

    • Research has been conducted on synthesizing novel derivatives of 3-(3-Chlorophenyl)propan-1-amine for different applications, including antimicrobial studies. These compounds have been found to exhibit significant biological activity (Tayade et al., 2012).
  • Analytical Chemistry Applications :

    • Amino-functionalized polymers based on compounds like 3-(3-Chlorophenyl)propan-1-amine have been used in solid-phase microextraction techniques for environmental sampling, demonstrating their utility in analytical chemistry (Bagheri, Babanezhad, & Khalilian, 2008).

Safety And Hazards

The safety information for “3-(3-Chlorophenyl)propan-1-amine” indicates that it is dangerous, with hazard statements H314 and H335 . Precautionary measures include avoiding inhalation and contact with skin and eyes .

properties

IUPAC Name

3-(3-chlorophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7H,2,4,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCPCBZNAUDRIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623815
Record name 3-(3-Chlorophenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)propan-1-amine

CAS RN

18655-49-7
Record name 3-Chlorobenzenepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18655-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Chlorophenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 1.0 M solution of LiAlH4 in THF (6.0 mL, 6.0 mmol) was added dropwise to a suspension of 3-(3-chloro-phenyl)-acrylamide (1.0 g, 5.51 mmol) in 30 mL THF at 0° C. The reaction was warmed to room temperature and was stirred for 5 h. An additional 4 mL of 1 M LiAlH4 was added and the reaction was stirred for 18 h. An addition 2 mL of 1 M LiAlH4 was added and the reaction was stirred for 24 h. The reaction mixture was quenched by dropwise addition of water. The mixture was concentrated in vacuo to remove THF and was diluted with water. The aqueous solution was extracted with EtOAc. The organic solution was washed with water, dried over MgSO4, filtered and concentrated in vacuo. The residue was dissolved in CHCl3 and the organic solution was washed with 1M HCl. The aqueous solution was basified to pH 11 with 1M NaOH and the product was extracted into CHCl3. The organic solution was dried over MgSO4, filtered and concentrated in vacuo to afford the title compound as a yellow oil (0.134 g). 1H NMR (400 MHz, CDCl3) δ 7.20-7.22 (m, 3H),7.16 (m, 1H), 2.74 (t, 2H), 2.61 (t, 2H), 1.74 (m, 2H); MS 170 (M+1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Mukherjee, H Li, I Sevrioukova, G Chreifi… - Journal of Medicinal …, 2015 - ACS Publications
Selective inhibition of neuronal nitric oxide synthase (nNOS) is an important therapeutic approach to target neurodegenerative disorders. However, the majority of the nNOS inhibitors …
Number of citations: 34 pubs.acs.org

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